2-(3-Phenoxypropylsulfanyl)acetic acid
Description
2-(3-Phenoxypropylsulfanyl)acetic acid is a sulfanyl-substituted acetic acid derivative characterized by a phenoxypropylthioether (-SCH₂CH₂CH₂OPh) group attached to the α-carbon of acetic acid. The phenoxypropylsulfanyl moiety likely influences solubility, acidity, and intermolecular interactions, as observed in related compounds .
Properties
Molecular Formula |
C11H14O3S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-(3-phenoxypropylsulfanyl)acetic acid |
InChI |
InChI=1S/C11H14O3S/c12-11(13)9-15-8-4-7-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) |
InChI Key |
ASIYFLXTEJNHQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 2-(3-Phenoxypropylsulfanyl)acetic acid and analogous compounds from the evidence:
Key Structural and Functional Differences:
Sulfanyl vs. Sulfonyl Groups: The sulfanyl (-S-) group in this compound and benzofuran derivatives is less polar than the sulfonyl (-SO₂-) group in 2-(3-phenylpropanesulfonyl)acetic acid . This difference affects solubility, with sulfonyl derivatives likely exhibiting higher hydrophilicity. Sulfonyl groups enhance acidity compared to sulfanyl groups due to electron-withdrawing effects .
Aromatic vs. Aliphatic Substituents: The phenoxy group in the target compound is aromatic, whereas the benzofuran derivative contains a fused aromatic system. Both may engage in π–π stacking, but the benzofuran’s planar structure facilitates stronger interactions (e.g., sliding π–π contacts with 3.557 Å spacing ). Cyclohexyl and isopropyl groups in the benzofuran derivative contribute to steric bulk, reducing solubility compared to the phenoxypropyl chain .
Hydrogen-Bonding Networks :
- Carboxylic acid groups in all compounds enable O–H···O dimerization. For example, the benzofuran derivative forms centrosymmetric dimers with O···O distances of ~2.65 Å .
- Additional weak interactions (e.g., C–H···π in benzofuran derivatives vs. C–H···O in sulfonyl analogs ) stabilize crystal packing differently.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
